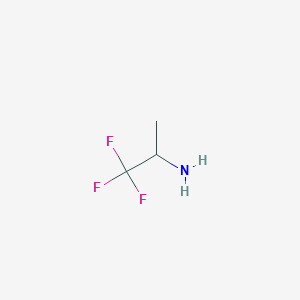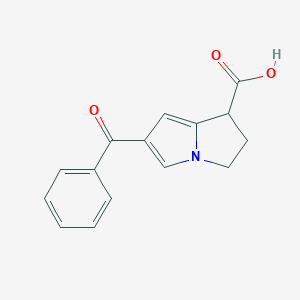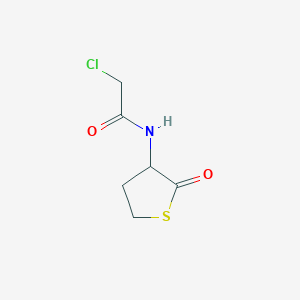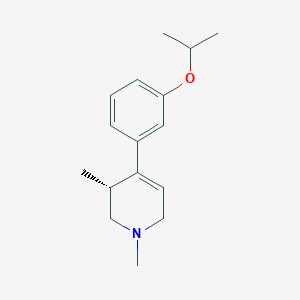
(R)-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine” is a chemical compound with the molecular formula C16H23NO . It has an average mass of 245.360 Da and a monoisotopic mass of 245.177963 Da .
Molecular Structure Analysis
The molecular structure of this compound includes an isopropoxyphenyl group and a tetrahydropyridine ring . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents .Aplicaciones Científicas De Investigación
Pyridine Derivatives in Chemistry and Applications
Pyridine derivatives are a significant class of heterocyclic compounds that play crucial roles across various scientific and industrial fields due to their versatile chemical properties and biological activities.
Chemical Properties and Synthesis : Pyridine derivatives exhibit a wide range of chemical behaviors, making them valuable scaffolds in organic synthesis. They serve as key intermediates in the synthesis of numerous compounds, including drugs, agrochemicals, and dyes. The variability in their chemistry stems from the ability to undergo various types of reactions, such as nucleophilic substitutions, electrophilic substitutions, and coordination with metals. For example, the synthesis and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes have been extensively reviewed, highlighting their applications in forming complex compounds with distinctive spectroscopic properties and biological activities (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Applications : Pyridine derivatives are known for their broad biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. This makes them important candidates in drug development and pharmaceutical research. Their structural versatility allows for the modulation of biological activity by introducing different functional groups, leading to compounds with desired therapeutic effects. The review on the medicinal importance of pyridine derivatives provides a comprehensive overview of their applications in modern medicine (Altaf et al., 2015).
Applications in Material Science : Some pyridine derivatives have been explored for their potential in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and other electronic devices. Their electronic properties can be tuned for specific applications, such as in the development of luminescent materials or as components in solar cells (Lipunova et al., 2018).
Propiedades
IUPAC Name |
(3R)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12(2)18-15-7-5-6-14(10-15)16-8-9-17(4)11-13(16)3/h5-8,10,12-13H,9,11H2,1-4H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOCMGVCOFDDLL-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC=C1C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC=C1C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

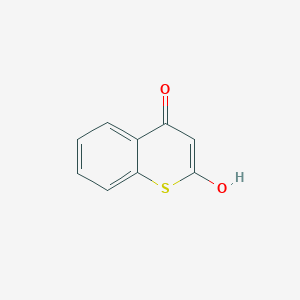
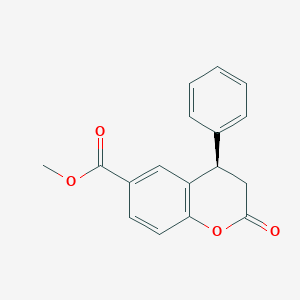

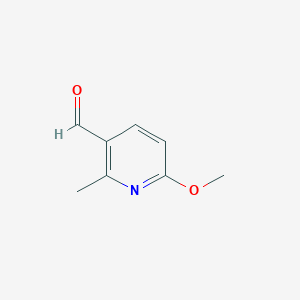
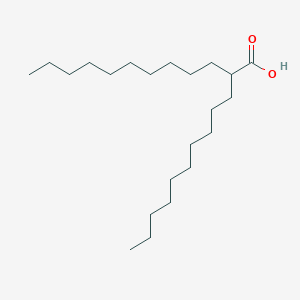
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
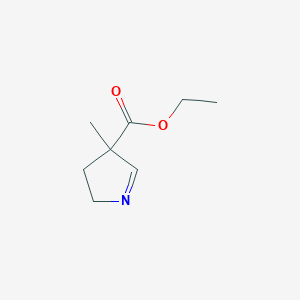
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)

![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
